Elovl1-IN-1

ELOVL1 inhibition VLCFA reduction in vivo pharmacology

Elovl1-IN-1 (CAS 2227482-41-7, Compound 87 in WO2018107056A1) is a well-characterized ELOVL1 inhibitor backed by multi-species in vivo pharmacodynamic data—dose-dependent C26:0 LPC reduction demonstrated in rat (30-300 mg/kg), mouse (0.5-64 mg/kg), and cynomolgus monkey (30 mg/kg) models. This pyrazole amide provides a cost-effective reference compound for benchmarking novel ELOVL1 inhibitors, SAR studies, and ALD preclinical research. Choose Elovl1-IN-1 for reproducible, cross-species VLCFA lowering without premium clinical-candidate pricing.

Molecular Formula C18H14F2N4O
Molecular Weight 340.3 g/mol
Cat. No. B12428809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElovl1-IN-1
Molecular FormulaC18H14F2N4O
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2F)C(=O)NC3=NN(C=C3)C4=CC(=NC=C4)F
InChIInChI=1S/C18H14F2N4O/c19-14-4-2-1-3-13(14)18(7-8-18)17(25)22-16-6-10-24(23-16)12-5-9-21-15(20)11-12/h1-6,9-11H,7-8H2,(H,22,23,25)
InChIKeyUWMKZOSESQVNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elovl1-IN-1: A Pyrazole Amide ELOVL1 Inhibitor with Multi-Species in vivo VLCFA Reduction Evidence


Elovl1-IN-1 (CAS: 2227482-41-7), also identified as Compound 87 in patent WO2018107056A1, is a small-molecule inhibitor of elongation of very long chain fatty acid 1 (ELOVL1) [1]. It belongs to the pyrazole amide chemical class and has a molecular weight of 340.33 Da [2]. The compound is specifically designed to reduce very long chain fatty acid (VLCFA) levels by targeting the ELOVL1 enzyme, which catalyzes the rate-limiting step in the synthesis of saturated and monounsaturated VLCFAs . Elovl1-IN-1 has been shown to lower VLCFA and lysophosphatidylcholine (LPC) species in both cellular and animal models relevant to adrenoleukodystrophy (ALD) research .

Elovl1-IN-1 Procurement: Why In-Class ELOVL1 Inhibitors Are Not Interchangeable Tools


ELOVL1 inhibitors exhibit substantial chemical diversity and distinct pharmacological profiles, precluding simple one-to-one substitution. While all members of this class share the ability to reduce VLCFA synthesis, they differ markedly in potency (IC50 values spanning from low nM to high μM) [1][2], oral bioavailability [3], central nervous system (CNS) penetration [4], and the extent of in vivo VLCFA reduction in target tissues [5]. For instance, early-generation inhibitors like ELOVL1-IN-2 demonstrate weak cellular activity (HEK293 C26 IC50 = 6.7 μM), whereas advanced analogs such as ELOVL1-27 achieve single-digit nanomolar potency in the same assay (IC50 = 13 nM) [1][2]. Moreover, the ability to reduce brain VLCFA—a critical disease-relevant endpoint in ALD models—is not a universal property of all ELOVL1 inhibitors; some compounds (e.g., Compound 27) achieve up to 65% reduction in brain C26:0, while others lack published CNS efficacy data [5]. Elovl1-IN-1 occupies a specific niche defined by its multi-species in vivo dosing data (rat, mouse, cynomolgus monkey) and its characterization in the foundational patent literature, offering a well-documented reference compound for preclinical studies requiring cross-species VLCFA lowering.

Elovl1-IN-1 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Scientific Selection


Multi-Species in vivo C26:0 LPC Reduction: Rat, Mouse, and Non-Human Primate Dosing Data

Elovl1-IN-1 demonstrates dose-dependent reduction of C26:0 lysophosphatidylcholine (LPC) in blood across three preclinical species: wild-type rats (30-300 mg/kg, p.o., 7 days), ABCD1 knockout mice (0.5-64 mg/kg, p.o., 28 days), and cynomolgus monkeys (30 mg/kg, p.o., 7 days) . In contrast, the advanced inhibitor ELOVL1-27 reduces blood LPC(C26:0) in wild-type mice and rats at 2, 16, and 32 mg/kg [1], while Compound 27 achieves near-wild-type C26:0 levels in blood of ABCD1 KO mice at undisclosed doses [2]. The availability of non-human primate data for Elovl1-IN-1 provides a translational bridge absent from published reports of many other ELOVL1 inhibitors.

ELOVL1 inhibition VLCFA reduction in vivo pharmacology adrenoleukodystrophy C26:0 lysophosphatidylcholine

Cellular VLCFA Reduction in ALD Patient-Derived Cells vs. Healthy Controls

Elovl1-IN-1 (1 nM-10 μM, 48 h) reduces VLCFA and LPC levels in adrenoleukodystrophy (ALD) patient fibroblasts, healthy human fibroblasts, ALD patient B-lymphocytes, and human microglia . In comparison, the more potent inhibitor ELOVL1-27 reduces LPC(C26:0) synthesis in HEK293 cells with an IC50 of 13 nM, and in primary fibroblasts from cerebral ALD or adrenomyeloneuropathy patients with IC50 values of 15-43 nM [1]. Compound 27 similarly reduces C26:0 VLCFA synthesis in ALD patient fibroblasts, lymphocytes, and microglia [2]. The key differentiator for Elovl1-IN-1 lies in its activity across both patient-derived and healthy control cells, providing a baseline for comparative cellular pharmacology studies.

ELOVL1 inhibition VLCFA reduction ALD fibroblasts patient-derived cells lysophosphatidylcholine

Chemical Scaffold and Synthetic Provenance: Pyrazole Amide vs. Pyrimidine Ether and Thiazole Amide Analogs

Elovl1-IN-1 is a pyrazole amide, structurally related to the advanced clinical candidate Compound 27 (also a pyrazole amide) [1][2]. In contrast, other ELOVL1 inhibitors utilize distinct chemotypes: ELOVL1-IN-3 (Compound 22) is a pyrimidine ether [3], while ELOVL1-IN-2 is a thiazole amide [4]. Scaffold differences correlate with divergent properties: pyrimidine ethers like Compound 22 exhibit high CNS penetration [3], whereas pyrazole amides like Compound 27 achieve robust brain VLCFA reduction (up to 65%) but with preclinical safety findings [2]. Elovl1-IN-1, as the patent-exemplified Compound 87, represents an early pyrazole amide scaffold with documented in vivo activity, offering a valuable comparator for structure-activity relationship (SAR) studies aimed at optimizing CNS exposure or mitigating off-target effects.

ELOVL1 inhibitor pyrazole amide chemical scaffold structure-activity relationship medicinal chemistry

Selectivity Profile Inferred from ELOVL Family Enzyme Specificity of Pyrazole Amide Series

Direct selectivity data for Elovl1-IN-1 against other ELOVL isoforms (ELOVL2, 3, 5, 6, 7) have not been published. However, the closely related pyrazole amide Compound 27 selectively inhibits ELOVL1, as evidenced by its ability to reduce C26:0 VLCFA synthesis in ALD patient cells without reported activity against other elongases [1]. In contrast, ELOVL6-selective inhibitors such as ELOVL6-IN-4 exhibit >60-fold selectivity over ELOVL1, 2, 3, and 5 [2], and ELOVL1-IN-2 shows weak ELOVL1 inhibition (IC50 = 21 μM) but moderate cellular potency (HEK293 C26 IC50 = 6.7 μM) [3]. Given that Elovl1-IN-1 is Compound 87 from the same patent series that yielded Compound 27, it is reasonable to infer ELOVL1 selectivity based on scaffold conservation; however, users should verify selectivity experimentally if isoform-specific inhibition is critical.

ELOVL1 selectivity ELOVL family isoform specificity off-target lipid elongase

Elovl1-IN-1 Application Scenarios: Where Multi-Species in vivo VLCFA Data Drives Research Value


Preclinical ALD Pharmacology: Cross-Species Dose-Response and Biomarker Validation

Elovl1-IN-1 is optimally deployed in adrenoleukodystrophy (ALD) preclinical studies requiring VLCFA reduction in multiple species. The compound has demonstrated dose-dependent C26:0 LPC lowering in wild-type rats (30-300 mg/kg), ABCD1 knockout mice (0.5-64 mg/kg), and cynomolgus monkeys (30 mg/kg) following once-daily oral administration . This multi-species dataset enables researchers to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, validate blood-based VLCFA biomarkers, and select appropriate doses for efficacy studies in ALD mouse models. The inclusion of non-human primate data provides a translational bridge for predicting human dose requirements, a feature not yet reported for many other ELOVL1 inhibitors [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

As Compound 87 from the foundational Vertex patent WO2018107056A1, Elovl1-IN-1 serves as a critical reference compound for SAR studies within the pyrazole amide class of ELOVL1 inhibitors [2][3]. Its activity profile—reducing VLCFA/LPC in ALD patient fibroblasts, B-lymphocytes, and microglia at 1 nM-10 μM—provides a benchmark for evaluating novel analogs . Given that the optimized clinical candidate Compound 27 emerged from this same chemical series, Elovl1-IN-1 is uniquely positioned as a tool compound for dissecting the structural determinants of potency, CNS penetration, and safety that differentiate early leads from advanced candidates [3].

Cellular Lipid Metabolism Studies in ALD Patient-Derived Models

Elovl1-IN-1 is well-suited for in vitro investigations of VLCFA metabolism in disease-relevant cellular contexts. The compound has been shown to reduce VLCFA and lysophosphatidylcholine (LPC) levels in adrenoleukodystrophy (ALD) patient fibroblasts, healthy human fibroblasts, ALD patient B-lymphocytes, and human microglia . This broad activity across multiple cell types, including patient-derived samples, enables researchers to explore cell-type-specific responses to ELOVL1 inhibition and to correlate VLCFA reduction with downstream effects on lipid metabolism, inflammation, or cellular stress pathways in ALD models [1].

Comparative Pharmacology of ELOVL1 Inhibitors: Establishing Class-Wide Benchmarks

Elovl1-IN-1 occupies a valuable niche as a comparator tool for benchmarking newer or more advanced ELOVL1 inhibitors. Its documented in vivo efficacy in three species, cellular activity in patient-derived cells, and well-defined chemical structure (pyrazole amide) provide a robust baseline against which to measure improvements in potency (e.g., ELOVL1-27 cellular IC50 = 13 nM), CNS penetration (e.g., Compound 27 brain C26:0 reduction up to 65%), or safety profiles [1][3]. For procurement decisions, Elovl1-IN-1 offers a cost-effective and well-characterized reference compound for initial screening, pilot studies, or comparative analyses without the premium pricing of advanced clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elovl1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.